![molecular formula C15H28ClNO2 B2365610 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1185135-25-4](/img/structure/B2365610.png)
1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
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Description
1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C15H28ClNO2 and its molecular weight is 289.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Radiolabeled Compounds
A study by Czeskis (1998) detailed the synthesis of a radiolabeled compound related to 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, which was used as a 5HT1A antagonist in medical research (Czeskis, 1998).
Production of Modified Carbohydrates
Valdersnes et al. (2012) explored the treatment of derivatives of 1,1-diethoxy-5-hydroxypent-3-yn-2-one, which is structurally related, for the creation of modified carbohydrates with potential applications in biochemical research (Valdersnes et al., 2012).
Chemical Synthesis of Complex Molecules
Kaiser and Föhlisch (1990) conducted research involving the transformation of compounds structurally similar to 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, demonstrating its utility in the complex chemical synthesis of certain molecules (Kaiser & Föhlisch, 1990).
Biological and Pharmacological Research
Research in Adrenergic Blocking
Aghekyan et al. (2017) studied derivatives of propan-2-ol, including those structurally related to the compound , for their adrenergic blocking and sympatholytic activities, highlighting its relevance in pharmacological research (Aghekyan et al., 2017).
Inhibitor Synthesis
Cann et al. (2012) researched the synthesis of a compound structurally akin to 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride as a potent CGRP receptor antagonist, showcasing its potential in the creation of specific inhibitors (Cann et al., 2012).
Chemical Analysis and Method Development
Development of Analytical Methods
Patel et al. (2012) focused on the development of an HPTLC method for the simultaneous analysis of Tolperisone Hydrochloride, structurally similar to the compound , demonstrating its utility in the field of chemical analysis (Patel et al., 2012).
Investigation of Chemical Reactions
Patricio-Rangel et al. (2019) synthesized complexes involving compounds related to 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, contributing to a better understanding of Curtis reactions (Patricio-Rangel et al., 2019).
Synthesis of Receptor Antagonists
Research by Hon (2013) involved synthesizing derivatives with α1 receptor antagonistic activity, showing the compound's relevance in developing receptor antagonists (Hon, 2013).
properties
IUPAC Name |
1-(3-methylpent-1-yn-3-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2.ClH/c1-5-15(4,6-2)18-12-14(17)11-16-9-7-13(3)8-10-16;/h1,13-14,17H,6-12H2,2-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSRPQKHMPYDGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCC(CC1)C)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.84 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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